molecular formula C18H11NO2 B13973868 2-(Quinolin-2-yl)-4h-chromen-4-one CAS No. 66155-20-2

2-(Quinolin-2-yl)-4h-chromen-4-one

Cat. No.: B13973868
CAS No.: 66155-20-2
M. Wt: 273.3 g/mol
InChI Key: MDNRNVVTFCHINB-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique fusion of quinoline and chromone moieties endows it with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-aminobenzophenone with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline or chromone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that may include acidic or basic environments, depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted quinoline and chromone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-(Quinolin-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: It has been investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. It may also interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing ring, used in antimalarial drugs.

    Chromone: A simpler structure with a single oxygen-containing ring, used in anti-inflammatory agents.

    2-(Quinolin-2-yl)-4H-chromen-4-one: Combines features of both quinoline and chromone, offering unique properties not found in either parent compound.

Uniqueness

This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This structural complexity allows for a broader range of biological activities and applications compared to simpler quinoline or chromone derivatives.

Properties

CAS No.

66155-20-2

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-quinolin-2-ylchromen-4-one

InChI

InChI=1S/C18H11NO2/c20-16-11-18(21-17-8-4-2-6-13(16)17)15-10-9-12-5-1-3-7-14(12)19-15/h1-11H

InChI Key

MDNRNVVTFCHINB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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